molecular formula C16H17Br2N3O2S B284589 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide

Cat. No. B284589
M. Wt: 475.2 g/mol
InChI Key: XWJYFQXJXMVEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide, also known as CT-DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel thiadiazole derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been reported to have several biochemical and physiological effects, including anti-inflammatory, anticancer, and anti-fibrotic activities. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and reduce the deposition of collagen in fibrotic tissues.

Advantages and Limitations for Lab Experiments

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has several advantages for lab experiments, including its high purity, good yields, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide, including the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for various diseases, and the investigation of its environmental applications. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide and to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide involves the reaction of 2,4-dibromophenol with 5-cyclohexyl-1,3,4-thiadiazol-2-amine in the presence of potassium carbonate and dimethylformamide. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by column chromatography. This method has been reported to yield N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide in high purity and good yields, making it a promising candidate for further research.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been evaluated for its anticancer, anti-inflammatory, and anti-fibrotic activities. It has been reported to inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In materials science, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been investigated for its potential as a corrosion inhibitor and as a catalyst for various chemical reactions.

properties

Molecular Formula

C16H17Br2N3O2S

Molecular Weight

475.2 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C16H17Br2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,19,21,22)

InChI Key

XWJYFQXJXMVEQB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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